molecular formula C20H23BrO4 B5207396 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde CAS No. 6438-53-5

4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde

Cat. No. B5207396
CAS RN: 6438-53-5
M. Wt: 407.3 g/mol
InChI Key: UVDOJHGUNOEKGN-UHFFFAOYSA-N
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Description

4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is a chemical compound that has gained significance in scientific research. This compound is also known as BDPB and is used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology.

Mechanism of Action

BDPB is a potent inhibitor of protein kinase C (PKC) activity. PKC is an important enzyme that plays a key role in cellular signaling pathways. By inhibiting PKC activity, BDPB can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. BDPB has also been shown to inhibit the activity of other enzymes, such as phosphodiesterases and phospholipases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
BDPB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BDPB can inhibit the growth of cancer cells and induce apoptosis. BDPB has also been shown to have anti-inflammatory and neuroprotective effects. In vivo studies have demonstrated that BDPB can reduce the size of tumors in animal models and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BDPB has several advantages for lab experiments. It is a potent and selective inhibitor of PKC activity, which makes it a valuable tool for investigating the role of PKC in cellular signaling pathways. BDPB is also relatively easy to synthesize and has a high yield and purity. However, BDPB has some limitations for lab experiments. It is not very soluble in water, which can limit its use in some experimental systems. BDPB also has some cytotoxic effects at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on BDPB. One direction is to investigate the potential therapeutic applications of BDPB in cancer and neurodegenerative diseases. Another direction is to develop new compounds based on the structure of BDPB with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of BDPB and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of BDPB involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-bromo-4,5-dimethylphenol in the presence of a base. The resulting intermediate is then reacted with 1,4-bis(bromomethyl)butane in the presence of a palladium catalyst to obtain the final product. This synthesis method has been optimized to produce BDPB with high yield and purity.

Scientific Research Applications

BDPB has been extensively studied in various fields of scientific research. In medicinal chemistry, BDPB has been used as a starting material for the synthesis of new compounds with potential therapeutic properties. In drug discovery, BDPB has been used as a lead compound for the development of new drugs targeting specific molecular targets. In pharmacology, BDPB has been used to investigate the mechanism of action of various drugs and their effects on cellular signaling pathways.

properties

IUPAC Name

4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO4/c1-14-10-17(21)19(11-15(14)2)25-9-5-4-8-24-18-7-6-16(13-22)12-20(18)23-3/h6-7,10-13H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDOJHGUNOEKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)OCCCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367717
Record name 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde

CAS RN

6438-53-5
Record name 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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